An In-depth Technical Guide to 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide to 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole: A Versatile Scaffold for Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The unique structural architecture, combining a reactive chloromethyl group with the biologically relevant thiophene and oxazole moieties, positions this molecule as a valuable building block for the synthesis of novel therapeutic agents. This document details its physicochemical properties, outlines a representative synthetic pathway, and explores its potential applications by contextualizing it within the broader class of thiophene-oxazole derivatives, which have demonstrated a wide spectrum of pharmacological activities.
Introduction: The Strategic Value of the Thiophene-Oxazole Heterocyclic Core
Heterocyclic compounds form the bedrock of modern pharmacology. Within this vast chemical space, structures incorporating both thiophene and oxazole rings have garnered considerable attention. Thiophene and its derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities[1][2][3]. The 1,3-oxazole ring is another privileged scaffold in drug discovery, recognized for its metabolic stability and ability to participate in hydrogen bonding, contributing to target affinity[4].
The subject of this guide, 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, represents a strategic fusion of these two pharmacophores. Crucially, it is functionalized with a chloromethyl group at the 4-position of the oxazole ring. This group serves as a highly reactive electrophilic site, enabling facile nucleophilic substitution reactions[5]. This reactivity is the key to its utility, allowing chemists to readily introduce a diverse array of new functional groups and build molecular complexity, thereby generating libraries of novel compounds for biological screening.
Physicochemical and Structural Properties
Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole are summarized below.
| Property | Value | Source |
| CAS Number | 202595-63-9 | [6] |
| Molecular Formula | C₉H₈ClNOS | [5][6] |
| Molecular Weight | 213.68 g/mol | [6] |
| Canonical SMILES | Cc1c(CCl)nc(c2cccs2)o1 | [5] |
| InChI Key | InChI=1/C9H8ClNOS/c1-6-7(5-10)11-9(12-6)8-3-2-4-13-8/h2-4H,5H2,1H3 | [5] |
| Appearance | Solid (predicted) |
Synthesis and Characterization: A Representative Pathway
While specific, peer-reviewed synthesis protocols for 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole are not extensively detailed in public literature, a robust pathway can be proposed based on established oxazole synthesis methodologies, such as adaptations of the Van Leusen reaction or Hantzsch synthesis from suitable precursors. A plausible multi-step synthesis is outlined below.
Proposed Synthetic Workflow
The synthesis logically proceeds from a thiophene-derived starting material, constructing the oxazole ring, and finally introducing the key chloromethyl functionality.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a conceptual guide based on analogous reactions. Researchers should perform their own optimization.
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Step 1: Synthesis of N-propargylthiophene-2-carboxamide.
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Rationale: This step couples the thiophene headgroup with a functionalized amine that will form the backbone of the oxazole ring.
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Procedure: To a stirred solution of propargylamine and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add thiophene-2-carbonyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.
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Step 2: Cyclization to form 5-methyl-2-(thiophen-2-yl)-1,3-oxazole.
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Rationale: An intramolecular cyclization reaction transforms the alkyne-containing intermediate into the aromatic oxazole ring. Gold-catalyzed cyclizations are common for this transformation.
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Procedure: Dissolve the N-propargylthiophene-2-carboxamide intermediate in a suitable solvent (e.g., dioxane). Add a catalytic amount of a gold(I) or mercury(II) salt. Heat the reaction mixture under an inert atmosphere until starting material is consumed (monitor by TLC/LCMS). Cool the reaction, filter off the catalyst, and concentrate the solvent. The resulting crude oxazole can be purified by chromatography.
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Step 3: Functionalization to yield 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole.
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Rationale: This two-part final step first installs a hydroxymethyl group which is then converted to the desired reactive chloromethyl group. The use of a strong chlorinating agent like thionyl chloride is a standard method for this conversion.
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Procedure (a) - Hydroxymethylation: Treat the oxazole from the previous step with paraformaldehyde and a strong acid catalyst (e.g., sulfuric acid) in a solvent like acetic acid. Heat the mixture to facilitate the reaction.
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Procedure (b) - Chlorination: After purification, dissolve the resulting hydroxymethyl intermediate in a solvent such as DCM or chloroform. Cool to 0 °C and add thionyl chloride (SOCl₂) dropwise. Stir for several hours. Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry, and concentrate to yield the final compound.
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Applications in Drug Discovery and Medicinal Chemistry
The primary value of 4-(chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole lies in its role as a versatile synthetic intermediate[5]. The chloromethyl group is an excellent leaving group, making the compound an ideal substrate for nucleophilic substitution reactions to introduce diverse side chains and build molecular libraries for screening.
Potential Therapeutic Areas based on the Thiophene-Oxazole Scaffold
While data on the specific target compound is limited, the broader class of 2-(thiophen-2-yl)oxazole derivatives has shown promise in several therapeutic areas:
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Anticancer Agents: Many thiophene derivatives have been reported to possess anticancer properties[1]. The thiophene-oxazole scaffold has been specifically investigated for its ability to inhibit protein kinases, such as Dyrk/Clk, which are implicated in cancer pathogenesis[1]. The chloromethyl handle allows for the attachment of various pharmacophores designed to interact with the ATP-binding pocket or allosteric sites of target kinases.
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Antifungal Agents: A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives exhibited excellent broad-spectrum antifungal activity against pathogenic strains like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus[7]. This suggests that the core thiophene-oxazole structure is a viable starting point for the development of new antimycotics.
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Antithrombotic Agents: The thiophene carboxamide moiety is a key structural feature in the direct Factor Xa inhibitor Rivaroxaban (BAY 59-7939), a widely used oral anticoagulant[8]. This highlights the acceptance of the thiophene ring by key biological targets in coagulation pathways.
Workflow for Library Synthesis
The utility of the title compound in generating a chemical library for a screening campaign is illustrated below.
Caption: Library generation via nucleophilic substitution.
Safety and Handling
While a specific toxicology profile for this compound is not available, its structure suggests several precautions are warranted.
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Hazard Class: Based on analogous chloromethyl oxazoles, this compound should be treated as harmful if swallowed, a skin irritant, a potential cause of serious eye damage, and may cause respiratory irritation[9].
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Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion and Future Outlook
4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a strategically designed chemical intermediate with considerable potential for drug discovery. Its value is not derived from its own intrinsic biological activity, but from its capacity as a versatile scaffold. The reactive chloromethyl group provides a direct and efficient handle for synthetic chemists to explore chemical space around the privileged thiophene-oxazole core. Future research leveraging this building block could lead to the discovery of novel and potent inhibitors of kinases, new antifungal agents, or other classes of therapeutics, underscoring its importance for professionals in the field of drug development.
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